molecular formula C25H26N4O3 B2987822 5-{[(4-cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide CAS No. 1226430-10-9

5-{[(4-cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide

Cat. No. B2987822
CAS RN: 1226430-10-9
M. Wt: 430.508
InChI Key: YFCZYLWBZLKRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(4-cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide, commonly known as CSPN, is a chemical compound that has gained significant attention in scientific research due to its potential uses in various fields. CSPN is a piperazine derivative and a nicotinamide analog that has shown promising results in several studies.

Scientific Research Applications

Scientific Research Applications of 5-{[(4-Cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide

Dopamine D3 Receptor Ligands: This compound has been studied for its potential as a selective dopamine D3 receptor ligand . The D3 dopamine receptor is a target for the treatment of substance use disorders, including cocaine addiction. Research indicates that functionalized 5-(4-arylpiperazin-1-yl)-N-arylpentanamides, which include this compound, are potent D3 binders and show moderate to high selectivity for D3 over D2 receptors. This selectivity is crucial for developing therapies for cocaine use disorder.

Anticancer Activity: A study has focused on the synthesis and in vitro anticancer evaluation of functionalized oxazoles, which are structurally related to this compound . These oxazoles have shown diverse biological activities, making them attractive targets in medicinal chemistry. The amino and sulfonamide functionalities present in these compounds have potential for interacting with biological targets, which is essential for anticancer drug development.

Antiviral Activity: Sulfonamide derivatives, which are structurally similar to this compound, have been reported to possess antiviral activity . The synthesis of these derivatives involves a series of steps starting from 4-chlorobenzoic acid. The resulting compounds have shown some efficacy against tobacco mosaic virus, indicating potential for agricultural applications as well.

Vasodilator Properties: Dopamine, which is structurally similar to this compound, acts as a vasodilator in the periphery . By extension, it is possible that this compound could also exhibit vasodilator properties, which could be beneficial in treating conditions like high blood pressure or heart failure.

Renal Sodium Excretion Modulation: In the periphery, dopamine influences renal sodium excretion and urine output . Given the structural similarities, this compound may also affect renal function, potentially offering a new avenue for treating kidney-related disorders.

Impact on Behavioral Motivations and Learning: Dopamine plays a significant role in the central nervous system, affecting movement, behavioral motivations, and learning . As a dopamine receptor ligand, this compound could influence these neurological processes,

properties

IUPAC Name

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-3-32-21-8-9-23-22(14-21)24(18(15-26)16-27-23)29-12-10-17(11-13-29)25(30)28-19-4-6-20(31-2)7-5-19/h4-9,14,16-17H,3,10-13H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCZYLWBZLKRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide

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